molecular formula C14H19N3O2S B3007030 N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-84-5

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3007030
CAS No.: 443328-84-5
M. Wt: 293.39
InChI Key: RRVFEWQLOAEREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to a class of compounds with a thiazolopyrimidine core, a structure of interest in heterocyclic chemistry due to its potential for diverse chemical reactions and biological activities. One study discusses the synthesis of new thiazolo[3,2-a]pyridines and related heterocyclic systems, highlighting the versatility of thiazolopyrimidine derivatives in forming polycyclic heterocycles containing condensed pyrimidine and triazine rings, which were also evaluated for antifungal activities (M S al-Thebeiti, 2000).

Medicinal Chemistry and Biological Activities

In medicinal chemistry, the modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) was studied, demonstrating the compound's significance in drug discovery, especially for its application in castration-resistant prostate cancer (CRPC) treatments. This work emphasizes the importance of structural modifications to enhance the stability and efficacy of thiazolopyrimidine derivatives (A. Linton et al., 2011).

Another aspect of research focuses on the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, revealing the compound's utility in generating a variety of derivatives with potential pharmacological activities. These studies highlight the compound's role in the development of new therapeutic agents, underscoring its significance in drug design and discovery (L. Peterlin-Mašič et al., 2000).

Anti-inflammatory and Antimicrobial Activities

Research on the synthesis and antimicrobial activity of N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides demonstrates the compound's relevance in developing antimicrobial agents. Some synthesized compounds exhibited notable antimicrobial activity, suggesting their potential use in treating infections (V. L. Gein et al., 2015).

Properties

IUPAC Name

N-cycloheptyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-12(16-10-5-3-1-2-4-6-10)11-9-15-14-17(13(11)19)7-8-20-14/h9-10H,1-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFEWQLOAEREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.